molecular formula C15H21NO4 B1333087 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid CAS No. 284493-54-5

3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid

Cat. No.: B1333087
CAS No.: 284493-54-5
M. Wt: 279.33 g/mol
InChI Key: WWDMSBGBNGEQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid (CAS: 284493-54-5) is a chiral β-amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a 2-methylphenyl substituent on the β-carbon of the propanoic acid backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in peptide synthesis and the development of small-molecule inhibitors . Its Boc group enhances stability during synthetic processes, while the 2-methylphenyl moiety introduces steric and electronic effects that influence reactivity and molecular interactions.

Properties

IUPAC Name

3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMSBGBNGEQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377432
Record name 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-54-5
Record name 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

Detailed Synthetic Route

Step 1: Protection of the Amino Group
  • The amino group is protected by reacting the corresponding amino acid or amine precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium hydride .
  • This step ensures the amine is masked as a Boc-carbamate, which is stable under many reaction conditions but can be removed later if needed.
Step 2: Introduction of the 2-Methylphenyl Group
  • The 2-methylphenyl (o-tolyl) group is introduced via nucleophilic substitution or coupling reactions.
  • A common approach involves the use of aryl halides or aryl derivatives that react with the Boc-protected amino acid or its ester derivative.
  • For example, alkylation of the Boc-protected amino acid ethyl ester with ethyl 3-chloropropionate in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the formation of the desired substituted propanoic acid ester intermediate.
Step 3: Hydrolysis to the Free Acid
  • The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free propanoic acid.
  • This step completes the synthesis of 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid.

Example Preparation Protocol (Adapted from Related Analogues)

Step Reagents & Conditions Description Yield
1 N-(tert-butoxycarbonyl)glycine ethyl ester + NaH in DMF at 0–4°C for 1 h Deprotonation of Boc-protected amino acid ester -
2 Addition of ethyl 3-chloropropionate, room temperature, 2 h Alkylation to introduce 3-(2-methylphenyl) substituent -
3 Workup: Saturated ammonium chloride, extraction with ethyl acetate, washing, solvent removal Isolation of ester intermediate 90% (for similar compounds)
4 Hydrolysis of ester to acid (acidic or basic hydrolysis) Conversion to free acid -

Note: This protocol is adapted from the synthesis of related Boc-protected amino acid esters and is applicable to the target compound with appropriate modifications for the 2-methylphenyl group.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF are preferred for alkylation steps due to their ability to solvate anions and facilitate nucleophilic substitution.
  • Bases: Sodium hydride (NaH) is commonly used for deprotonation of the Boc-protected amino acid esters to generate nucleophilic species.
  • Temperature: Initial low temperatures (0–4°C) are used to control reactivity and prevent side reactions during deprotonation, followed by room temperature for alkylation.
  • Workup: Multiple extractions and washes with water and brine ensure removal of inorganic salts and impurities.
  • Yield: Reported yields for similar synthetic steps are high, around 90%, indicating efficient reaction conditions.

Analytical and Research Findings

  • Purity and Identity: The product is typically characterized by NMR, IR, and mass spectrometry to confirm the presence of the Boc group, the 2-methylphenyl substituent, and the propanoic acid moiety.
  • Stability: The Boc protecting group provides stability during synthesis but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) if the free amine is desired.
  • Scalability: The described methods are amenable to scale-up, with industrial processes potentially employing continuous flow reactors to enhance efficiency and reproducibility.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Purpose Notes
Amino group protection Boc-Cl, triethylamine or NaH 0–4°C, DMF or suitable solvent Protect amine as Boc-carbamate Prevents side reactions
Alkylation Ethyl 3-chloropropionate Room temp, 2 h, DMF Introduce 3-(2-methylphenyl) substituent Nucleophilic substitution
Hydrolysis Acidic or basic aqueous solution Room temp to reflux Convert ester to acid Final product formation
Purification Extraction, washing, solvent removal Ambient conditions Isolate pure compound High yield, purity

Mechanism of Action

The mechanism by which 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid exerts its effects depends on its application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during chain elongation. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds.

Molecular Targets and Pathways:

    Enzymatic Reactions: Targets specific enzymes in biochemical pathways, often used to study enzyme kinetics and inhibition.

    Receptor Binding: Potentially interacts with biological receptors, influencing cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Key Properties/Applications Reference
This compound 2-methylphenyl Laboratory chemical, synthesis intermediate; no direct biological data reported.
3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl Used in LRRK2 inhibitor studies; melting point: 152–154°C (dec.).
(R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid 2-fluorophenyl Chiral building block; stereochemistry impacts target binding.
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenyl Antimicrobial activity against ESKAPE pathogens and fungi; favorable ADME profiles.
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 2-methylpropanoic chain Molecular weight: 203.24; differs in methyl group position (chain vs. aromatic ring).
3-[(tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid 3-cyanophenyl Electron-withdrawing cyano group alters reactivity; no biological data reported.

Physicochemical Properties

  • Solubility and Stability: The Boc group in all analogs enhances solubility in organic solvents and protects the amine during synthesis. Substituents like 4-fluorophenyl () or 3-cyanophenyl () influence melting points and crystallinity.

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid, also known by its CAS number 124072-61-3, is a compound of interest due to its potential biological activities. This article explores its physicochemical properties, biological effects, and relevant research findings.

The compound has the following physicochemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
Boiling PointNot available
H-bond Acceptors4
H-bond Donors1
Rotatable Bonds6
Molar Refractivity51.76

These properties suggest a moderate level of polarity and potential for interactions with biological macromolecules, which may influence its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. The tert-butoxycarbonyl (Boc) group is known for its role in protecting amino groups in peptide synthesis, which may enhance the stability and bioavailability of the compound in biological systems.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that Boc-protected amino acids can inhibit certain enzymes involved in metabolic pathways. For instance, compounds similar to this compound have shown potential in inhibiting proteases, which are crucial in various physiological processes .
  • Antimicrobial Properties : Another investigation highlighted that derivatives of this compound exhibited antimicrobial activity against specific bacterial strains. This suggests a potential application in developing antibacterial agents .
  • Cell Proliferation Studies : In vitro studies have shown that Boc-amino acids can modulate cell proliferation rates. Specifically, compounds that mimic the structure of this compound were tested for their ability to affect cancer cell lines, revealing dose-dependent inhibition of cell growth .

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is valuable to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid124072-61-3Enzyme inhibition, antimicrobial activity
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride181228-33-1Antimicrobial activity
(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid486460-00-8Potential anti-cancer properties

This table illustrates the diversity in biological activities among related compounds, emphasizing the importance of structural variations.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C13H19NO4
  • Molecular Weight: 251.30 g/mol
  • CAS Number: 284493-57-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The presence of the 2-methylphenyl group enhances its lipophilicity, making it suitable for various biological applications.

Drug Design and Development

One of the primary applications of 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is in drug design. The compound serves as a building block for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, such as increased potency or selectivity for specific biological targets.

Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer activity. For instance, modifications to the Boc group or the aromatic substituents can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Use as a Building Block

In peptide synthesis, Boc-3-amino-3-(2-methylphenyl)propanoic acid is utilized as a protected amino acid. The Boc group can be easily removed under mild acidic conditions, allowing for the coupling of this amino acid with other residues in peptide chains. This property is particularly beneficial in solid-phase peptide synthesis (SPPS), where efficiency and yield are critical.

Synthesis of Peptidomimetics

The compound has also been explored for synthesizing peptidomimetics—compounds that mimic the structure and function of peptides but offer improved stability and bioavailability. The incorporation of the 2-methylphenyl group contributes to the conformational rigidity and enhances the overall stability of these mimetics.

Enzyme Inhibition Studies

Studies have employed this compound to investigate enzyme inhibition mechanisms. By modifying the compound and assessing its interaction with various enzymes, researchers can gain insights into enzyme kinetics and inhibition pathways.

Protein Interaction Studies

The compound's ability to interact with proteins makes it a useful tool in studying protein-ligand interactions. Researchers can utilize derivatives of this compound to probe binding sites on target proteins, facilitating the understanding of molecular recognition processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via peptide coupling using Boc-protected intermediates. For example, a Boc-amine derivative can be reacted with 2-methylphenylpropanoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) . Chiral resolution may require HPLC with chiral columns or enzymatic methods to ensure enantiopurity.

Q. How can researchers characterize the stereochemistry and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Stereochemistry : Use X-ray crystallography (for solid-state confirmation) or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) .
  • Stability : Conduct pH-dependent stability studies (pH 1–12) using HPLC-MS to monitor degradation products. The Boc group is acid-labile, so storage in neutral buffers or lyophilized form is recommended .

Advanced Research Questions

Q. How does the 2-methylphenyl substituent influence the compound’s pharmacokinetic properties compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl)?

  • Methodological Answer :

  • Perform in vitro metabolic assays (e.g., liver microsomes) to compare clearance rates. The 2-methyl group may enhance lipophilicity, increasing membrane permeability but reducing solubility.
  • Use computational modeling (e.g., Molecular Dynamics simulations) to assess interactions with cytochrome P450 enzymes. Contrast with trifluoromethyl analogs, which show higher metabolic stability due to electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Assay Validation : Replicate studies under standardized conditions (e.g., buffer composition, temperature).
  • Orthogonal Assays : Compare fluorescence polarization (binding affinity) with enzyme activity assays (IC50 measurements).
  • Structural Analysis : Use X-ray co-crystallization to confirm binding modes and identify steric clashes caused by the 2-methyl group .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified aryl groups (e.g., 4-hydroxy or 3-methoxy substituents) and test against target enzymes (e.g., proteases) and unrelated off-targets (e.g., kinases).
  • Proteomic Profiling : Use affinity chromatography-mass spectrometry to identify non-specific binding partners .

Data Interpretation and Reproducibility

Q. Why do Boc-deprotection yields vary across studies, and how can this be mitigated?

  • Methodological Answer :

  • Cause : Acidic deprotection (e.g., TFA) may lead to side reactions with the 2-methylphenyl group.
  • Mitigation : Optimize deprotection conditions (e.g., 20% TFA in DCM with 2% triisopropylsilane as a scavenger) and monitor via TLC or LC-MS .

Q. What are the best practices for reconciling conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Use DLS (Dynamic Light Scattering) to detect aggregation in aqueous buffers.
  • For non-polar solvents (e.g., DCM), confirm solubility via gravimetric analysis after rotary evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.